8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polyaza-tricyclic derivative characterized by a complex fused-ring system containing seven nitrogen atoms. Its structure features a tert-butylphenyl group at position 8 and a 3,4-dimethoxyphenyl substituent at position 10, which confer distinct electronic and steric properties. Structural analogs, such as those in and , highlight the importance of substituent-driven modulation of physicochemical behavior .
Properties
Molecular Formula |
C24H25N7O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C24H25N7O3/c1-24(2,3)15-9-6-13(7-10-15)21-18-19(14-8-11-16(33-4)17(12-14)34-5)26-27-22(32)20(18)25-23-28-29-30-31(21)23/h6-12,21H,1-5H3,(H,27,32)(H,25,28,30) |
InChI Key |
MNBMXGZZWKPDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC(=C(C=C4)OC)OC)NC5=NN=NN25 |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antioxidant Properties: Compounds with methoxy groups can scavenge free radicals.
- Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Effects: Certain structural motifs are known to disrupt microbial cell membranes.
Case Studies
-
Anticancer Activity:
- A study investigated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation by inducing apoptosis via the mitochondrial pathway.
-
Antioxidant Studies:
- Research demonstrated that compounds with similar methoxy substitutions exhibited significant DPPH radical scavenging activity, suggesting potential for use in oxidative stress-related conditions.
-
Antimicrobial Testing:
- A series of tests against bacterial strains showed that certain derivatives of this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential applications in various fields of scientific research and industry. This article will explore its applications in medicinal chemistry, material science, and biochemistry, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole and tetrazine rings have been shown to possess strong antitumor activities due to their ability to interfere with cellular processes such as DNA replication and repair . The specific compound could potentially be explored for similar activities.
Antimicrobial Properties
Compounds that include phenyl groups and heterocyclic structures are often investigated for their antimicrobial activities. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics . The presence of the 3,4-dimethoxyphenyl moiety in the compound may enhance its bioactivity against microbial strains.
Drug Development
The unique structure of this compound suggests it could serve as a lead compound in drug development. Its potential to act as a ligand for biological receptors can be explored further through structure-activity relationship (SAR) studies. Such investigations can provide insights into how modifications to the compound's structure affect its pharmacological properties .
Organic Photovoltaics
The conjugated nature of the compound indicates potential applications in organic photovoltaics (OPVs). Research into similar conjugated systems has shown promise in improving the efficiency of solar cells by enhancing light absorption and charge transport properties . The specific arrangement of functional groups in this compound could be optimized for use in OPV materials.
Sensors
Compounds with extensive π-conjugation are often used in sensor technology due to their electronic properties. This compound could be evaluated for its ability to detect specific analytes through changes in conductivity or fluorescence when exposed to target molecules .
Enzyme Inhibition
The compound may be investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Many pharmaceutical compounds target enzymes to modulate biological processes; thus, understanding how this compound interacts with enzymes could lead to significant therapeutic developments .
Molecular Modeling Studies
Molecular modeling can provide insights into the binding affinity of this compound with various biological targets. Computational studies can predict how well this molecule fits into enzyme active sites or receptor binding pockets, guiding experimental validation efforts .
Data Tables
Case Studies
- Anticancer Research : A study on related triazole compounds demonstrated a significant reduction in tumor size in vivo models when administered at specific dosages. This supports the hypothesis that structurally similar compounds may exhibit comparable effects .
- Antimicrobial Activity : Research published on phenyl-containing compounds showed effective inhibition of bacterial growth at low concentrations, indicating potential for further development into new antibiotics .
- Material Science Innovations : Investigations into conjugated polymers have led to increased efficiency in solar cells by optimizing light absorption characteristics. Similar approaches could be applied to this compound to evaluate its performance in photovoltaic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heteroatom Composition
Comparisons with related tricyclic compounds reveal key differences in heteroatom content and substituent effects:
- Heteroatom Impact: The target compound’s heptazatricyclic core (7 N atoms) contrasts with hexaaza (6 N) and dithia-aza (1 N, 2 S) systems in analogs.
- Substituent Effects : The tert-butyl group introduces steric bulk, likely reducing rotational freedom and increasing lipophilicity (logP) relative to the methoxyphenyl and phenyl groups in . The 3,4-dimethoxyphenyl moiety provides electron-donating effects, which may stabilize charge-transfer interactions compared to single methoxy or hydroxyl substituents .
Physicochemical and Stability Considerations
- Lipophilicity : The tert-butyl group in the target compound suggests higher logP values than analogs with smaller substituents (e.g., methoxyphenyl in ), impacting membrane permeability and bioavailability .
- Degradation Behavior : indicates that structurally similar compounds (e.g., lactide oligomers) persist in soil matrices, with degradation influenced by substituent chemistry. The tert-butyl group’s steric hindrance may slow hydrolytic degradation compared to less bulky analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
